molecular formula C9H8BrClO4S B2473130 Ethyl 3-bromo-4-(chlorosulfonyl)benzoate CAS No. 1000932-93-3

Ethyl 3-bromo-4-(chlorosulfonyl)benzoate

Cat. No.: B2473130
CAS No.: 1000932-93-3
M. Wt: 327.57
InChI Key: ORRSZYNOLXITNI-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-(chlorosulfonyl)benzoate: is an organic compound with the molecular formula C9H8BrClO4S and a molecular weight of 327.58 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfonyl functional groups attached to a benzoate ester. It is primarily used in organic synthesis and research applications due to its unique reactivity and functional group diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Ethyl 3-bromo-4-(chlorosulfonyl)benzoate typically begins with commercially available starting materials such as 3-bromo-4-hydroxybenzoic acid and chlorosulfonic acid.

    Reaction Steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 3-bromo-4-(chlorosulfonyl)benzoate can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorosulfonyl groups. Common nucleophiles include amines and thiols.

    Reduction Reactions: The compound can be reduced to form various derivatives, such as the corresponding sulfonamide or sulfonic acid.

    Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

  • The compound exerts its effects primarily through its reactive functional groups. The bromine and chlorosulfonyl groups facilitate nucleophilic substitution and other reactions, allowing the compound to interact with various molecular targets.
  • Molecular Targets and Pathways: The specific molecular targets and pathways depend on the derivative being studied.

Comparison with Similar Compounds

Uniqueness:

    Functional Group Diversity: The presence of both bromine and chlorosulfonyl groups in this compound makes it highly versatile for various chemical transformations.

Properties

IUPAC Name

ethyl 3-bromo-4-chlorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO4S/c1-2-15-9(12)6-3-4-8(7(10)5-6)16(11,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRSZYNOLXITNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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